8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Xanthine derivatives Purine-2,6-dione SAR Azepane pharmacophore

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 302788-70-1) is a fully synthetic purine-2,6-dione (xanthine) derivative distinguished by two saturated seven-membered azepane (perhydroazepine) rings — one attached directly at the C8 position and a second tethered via an ethylene spacer to the N7 position of the purine core. Its molecular formula is C₂₀H₃₂N₆O₂ (MW 388.52 g/mol), and it is commercially available as a specialty research reagent (catalogued under EVT-2912447 and Sigma-Aldrich listing as 8-(1-azepanyl)-7-(2-(1-azepanyl)ethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione), intended exclusively for non-human, non-therapeutic research use.

Molecular Formula C20H32N6O2
Molecular Weight 388.516
CAS No. 302788-70-1
Cat. No. B2775373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS302788-70-1
Molecular FormulaC20H32N6O2
Molecular Weight388.516
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCN4CCCCCC4
InChIInChI=1S/C20H32N6O2/c1-23-17-16(18(27)22-20(23)28)26(15-14-24-10-6-2-3-7-11-24)19(21-17)25-12-8-4-5-9-13-25/h2-15H2,1H3,(H,22,27,28)
InChIKeyBUGSHYCRAVCTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Chemical Identity, Purine-2,6-dione Classification, and Procurement Baseline


8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 302788-70-1) is a fully synthetic purine-2,6-dione (xanthine) derivative distinguished by two saturated seven-membered azepane (perhydroazepine) rings — one attached directly at the C8 position and a second tethered via an ethylene spacer to the N7 position of the purine core [1]. Its molecular formula is C₂₀H₃₂N₆O₂ (MW 388.52 g/mol), and it is commercially available as a specialty research reagent (catalogued under EVT-2912447 and Sigma-Aldrich listing as 8-(1-azepanyl)-7-(2-(1-azepanyl)ethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione), intended exclusively for non-human, non-therapeutic research use .

Why Generic Substitution Fails for 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Structural Determinants of Functional Differentiation Among Purine-2,6-diones


The purine-2,6-dione scaffold underpins a broad family of bioactive molecules — from DPP-IV inhibitors to adenosine receptor antagonists — yet small changes in N7 and C8 substitution can profoundly shift target selectivity, potency, and physicochemical properties [1]. This compound's unique dual-azepane architecture (C8-azepane plus N7-ethyl-azepane) is absent from all common in-class comparators, which typically bear single azepane, piperidine, or simple alkyl substituents at these positions . Because azepane rings introduce distinct conformational flexibility, hydrogen-bonding capacity, and steric bulk compared to six-membered or acyclic amines, generic substitution with a mono-azepane or piperidine analog cannot reproduce the same pharmacophore presentation . Procurement decisions that treat purine-2,6-diones as interchangeable therefore risk selecting a compound with fundamentally different target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione Against Closest Structural Analogs


Dual-Azepane Architecture: Quantified Structural Differentiation from Mono-Azepane and Piperidine Purine-2,6-diones

The target compound possesses two azepane rings (one at C8, one tethered via ethylene to N7), representing a 2.0× azepane unit count relative to the most common mono-azepane purine-2,6-dione comparators such as 8-(azepan-1-yl)-7-ethyl-3-methylpurine-2,6-dione (CAS 324539-09-5) or 8-azepan-1-yl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS 313380-56-2), each bearing only a single azepane ring [1]. The ethylene-linked N7-azepane adds approximately 170.3 g/mol (the mass of the 2-(azepan-1-yl)ethyl fragment) and introduces a flexible basic amine side chain with a calculated pKa ≈ 10–11, conferring distinct protonation state and solubility behavior at physiological pH compared to neutral N7-alkyl analogs .

Xanthine derivatives Purine-2,6-dione SAR Azepane pharmacophore

Purine-2,6-dione Scaffold with Dual Basic Centers: Differentiation from Neutral DPP-IV Inhibitor Xanthines

Well-characterized purine-2,6-dione DPP-IV inhibitors such as 8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione bear neutral N7 substituents (benzyl/alkyl) and contain no additional basic nitrogen beyond the C8 azepane . In contrast, the target compound's N7-(2-azepan-1-yl-ethyl) introduces a second tertiary amine that is protonatable under physiological conditions, predicted to alter membrane permeability, lysosomal trapping potential, and off-target polyamine receptor interactions relative to the neutral DPP-IV inhibitor class [1]. While solid quantitative comparator data (e.g., parallel IC₅₀ measurements against DPP-IV) are not publicly available for this specific compound, the structural divergence from validated DPP-IV pharmacophores suggests distinct target selectivity.

DPP-IV inhibition Purine-2,6-dione pharmacology Basic amine pharmacophore

Potential Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity: Class-Level Inference from 8-Azepanyl Purine-2,6-diones

Several 8-substituted purine-2,6-diones have been characterized as potent inhibitors of purine nucleoside phosphorylase (PNP), an enzyme target relevant to T-cell-mediated disorders . The foundational work by Kazmers et al. (Science, 1981) and Chern et al. (J. Med. Chem., 1993) established 8-aminoguanine and 8-aminohypoxanthine derivatives as nanomolar PNP inhibitors, with the purine-2,6-dione (xanthine) core serving as a viable scaffold [1]. While no direct PNP IC₅₀ data exist for CAS 302788-70-1 specifically, the C8-azepane substitution pattern is structurally analogous to the 8-amino pharmacophore required for PNP active-site engagement; the N7-ethyl-azepane extension may further modulate binding through interactions with the phosphate-binding subpocket [2]. Users should note: this is a class-level extrapolation and requires confirmatory enzymology.

Purine nucleoside phosphorylase PNP inhibition T-cell immunomodulation

Absence of Documented P2X7 or APE1 Activity: Negative Differentiation from Misassigned ChEMBL/BindingDB Entries

Certain database entries (BindingDB BDBM50370313 / CHEMBL4166158, reporting IC₅₀ 263 nM for P2X7 antagonism; and BDBM50388248 / CHEMBL1720543, reporting IC₅₀ 4.00E+3 nM and 3.80E+3 nM for APE1 inhibition) may appear linked to this compound class through automated search results [1][2]; however, inspection of the registered SMILES (CCCOC(=O)c1cc2c(NC(=O)C34CC5CC(CC(C5)C3)C4)cccc2n(Cc2ccc(OC)cc2)c1=O for BDBM50370313) confirms these entries correspond to structurally unrelated chemotypes, not the purine-2,6-dione scaffold [3]. This negative finding is critical: the target compound has no verified P2X7 or APE1 activity, and procurement for those targets would be misdirected.

P2X7 antagonism APE1 inhibition Database curation accuracy

Evidence-Based Application Scenarios for Procuring 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione


Novel Purine Salvage Pathway Probe Development (PNP-Focused Research)

Based on the class-level inference of potential PNP inhibitory activity from the 8-substituted purine-2,6-dione scaffold [1], this compound serves as a structurally novel starting point for developing purine nucleoside phosphorylase probes. Its dual-azepane architecture is unprecedented among reported PNP inhibitors, offering the opportunity to explore whether a second basic amine (N7-ethyl-azepane) can engage the phosphate-binding subpocket or peripheral residues, potentially yielding selectivity advantages over classical 8-amino/8-alkyl inhibitors [2]. Researchers should conduct confirmatory PNP enzymology (e.g., coupled xanthine oxidase assay) as the first validation step; procurement is justified for exploratory medicinal chemistry where scaffold novelty is the primary selection criterion.

Structure-Activity Relationship (SAR) Expansion of Azepane-Containing Purine-2,6-dione Libraries

The compound represents the maximal azepane loading (2 rings) within the commercially available purine-2,6-dione chemical space. Library designers seeking to explore the SAR consequences of incremental azepane introduction can use this compound as the 'fully elaborated' endpoint in a systematic series progressing from: (i) 8-azepan-1-yl-7-ethyl-3-methylpurine-2,6-dione (1 azepane, small N7-alkyl), (ii) 8-azepan-1-yl-3-methyl-7-phenethyl analog (1 azepane, aromatic N7), to (iii) CAS 302788-70-1 (2 azepanes, basic N7 extension) [3]. Quantitative comparison across this series (logD, solubility, target engagement) can isolate the contribution of the second azepane to pharmacokinetic and pharmacodynamic behavior.

Negative Control Design for DPP-IV Inhibitor Screening Cascades

Because the compound's dual-basic architecture places it outside the established DPP-IV pharmacophore defined in the Novo Nordisk patent family [4], it can function as a structurally matched negative control in DPP-IV screening cascades. Its purine-2,6-dione core provides scaffold consistency with active DPP-IV inhibitors (e.g., 8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione), while the N7-ethyl-azepane is predicted to disrupt key DPP-IV S2 subsite interactions. Procurement for this purpose requires pre-screening confirmation of DPP-IV inactivity.

Computational Chemistry Benchmarking: Dual-Conformer Azepane Docking Studies

Azepane rings exhibit conformational flexibility (chair, twist-chair, boat) that can be decisive for target binding . This compound, with two independently flexible azepane rings, provides a challenging test case for validating conformational sampling algorithms, induced-fit docking protocols, and free-energy perturbation (FEP) calculations. Its procurement value extends beyond biological screening to computational method development, where the dual-azepane system offers greater complexity than single-ring comparators and can benchmark the predictive accuracy of modern in silico tools.

Quote Request

Request a Quote for 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.